2-(2-Chlorophenyl)quinoline-4-carbohydrazide

Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship

2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS 379255-16-0, molecular formula C₁₆H₁₂ClN₃O, MW 297.74 g/mol) is a quinoline-4-carbohydrazide derivative bearing an ortho-chlorophenyl substituent at the 2-position of the quinoline ring. This compound serves as a key synthetic intermediate in medicinal chemistry, where the carbohydrazide (-CONHNH₂) functional group at the 4-position enables condensation reactions with aldehydes, ketones, and isothiocyanates to generate hydrazone and thiosemicarbazide libraries.

Molecular Formula C16H12ClN3O
Molecular Weight 297.74
CAS No. 379255-16-0
Cat. No. B2851799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chlorophenyl)quinoline-4-carbohydrazide
CAS379255-16-0
Molecular FormulaC16H12ClN3O
Molecular Weight297.74
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)NN
InChIInChI=1S/C16H12ClN3O/c17-13-7-3-1-6-11(13)15-9-12(16(21)20-18)10-5-2-4-8-14(10)19-15/h1-9H,18H2,(H,20,21)
InChIKeyTZUHPGPHBZGCON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS 379255-16-0): Chemical Identity and Core Scaffold Properties for Research Procurement


2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS 379255-16-0, molecular formula C₁₆H₁₂ClN₃O, MW 297.74 g/mol) is a quinoline-4-carbohydrazide derivative bearing an ortho-chlorophenyl substituent at the 2-position of the quinoline ring [1]. This compound serves as a key synthetic intermediate in medicinal chemistry, where the carbohydrazide (-CONHNH₂) functional group at the 4-position enables condensation reactions with aldehydes, ketones, and isothiocyanates to generate hydrazone and thiosemicarbazide libraries [2]. Commercially, it is available from multiple suppliers at 95–97% purity for research use only, with confirmed characterization by ¹H NMR, ¹³C NMR, IR, and mass spectrometry [2].

Why 2-(2-Chlorophenyl)quinoline-4-carbohydrazide Cannot Be Replaced by Its Positional Isomers or Unsubstituted Analogs in Research Applications


This compound is not interchangeable with its 3-chloro (CAS 886628-78-0) or 4-chloro (CAS 884837-13-2) positional isomers, nor with the unsubstituted quinoline-4-carbohydrazide scaffold. The ortho-chlorophenyl group at the quinoline 2-position imposes distinct steric constraints and electronic effects that directly influence downstream derivatization chemistry and biological target engagement [1]. In the Patel et al. (2018) synthetic scheme, this specific ortho-chloro isomer was deliberately selected as the core scaffold to generate a library of 19 N-substituted hydrazinecarbothioamide derivatives (8a–8s) exhibiting multi-target antimicrobial, antimalarial, and antitubercular activities [1]. The 2-chlorophenyl substitution pattern is structurally analogous to the antimalarial agent floxacrine, whereas the 3-chloro and 4-chloro isomers present different pharmacophoric geometries that would alter docking poses and target affinity profiles . Substituting any other positional isomer or the unsubstituted parent would yield a fundamentally different derivative library with unvalidated, unpredictable biological outcomes.

Quantitative Differentiation Evidence for 2-(2-Chlorophenyl)quinoline-4-carbohydrazide (379255-16-0) Versus Closest Analogs


Positional Isomer Differentiation: Ortho-Chloro Substitution Enables a Validated Derivative Library with Quantified Multi-Target Activity

The ortho-chlorophenyl substitution pattern at the quinoline 2-position of 2-(2-chlorophenyl)quinoline-4-carbohydrazide (CAS 379255-16-0) is structurally and functionally distinct from its 3-chloro (CAS 886628-78-0) and 4-chloro (CAS 884837-13-2) positional isomers. In the Patel et al. (2018) study, this specific ortho-chloro isomer was used as the exclusive hydrazide precursor to synthesize a library of 19 thiosemicarbazide derivatives (8a–8s) via reaction with diverse isothiocyanates [1]. The resulting derivatives demonstrated quantifiable antibacterial, antifungal, antimalarial, and antitubercular activities (detailed in subsequent evidence items). No equivalent published library exists for the 3-chloro or 4-chloro isomers using the identical synthetic route and biological screening panel. The ortho-chloro geometry creates a unique steric environment; electron-withdrawing chloro, fluoro, and iodo substituents on the thiosemicarbazide moiety were reported to yield the most potent antimalarial activity within this series [1].

Medicinal Chemistry Antimalarial Drug Discovery Structure-Activity Relationship

Antimalarial Potency of Thiosemicarbazide Derivatives: Quantitative Head-to-Head Comparison with Chloroquine and Quinine

Five thiosemicarbazide derivatives synthesized from 2-(2-chlorophenyl)quinoline-4-carbohydrazide exhibited sub-microgram per mL antimalarial activity against P. falciparum. The most potent derivative, 8d, achieved an IC₅₀ of 0.11 μg/mL, representing only a 5.5-fold difference from the clinical standard Chloroquine (IC₅₀ 0.020 μg/mL) and a 2.4-fold improvement over Quinine (IC₅₀ 0.268 μg/mL) [1]. Derivatives 8g (0.23 μg/mL), 8k (0.25 μg/mL), 8l (0.26 μg/mL), and 8q (0.27 μg/mL) all demonstrated potency comparable to or surpassing Quinine [1]. The electron-withdrawing nature of substituents on the thiosemicarbazide moiety was correlated with enhanced antimalarial activity in the SAR analysis [1].

Antimalarial Screening Plasmodium falciparum IC50 Comparison

Gram-Positive Antibacterial Selectivity: Derivative 8g Outperforms Ampicillin Against Staphylococcus aureus

Among the 19 thiosemicarbazide derivatives derived from 2-(2-chlorophenyl)quinoline-4-carbohydrazide, compound 8g demonstrated an MIC of 62.5 μg/mL against S. aureus MTCC 96, which is 4-fold more potent than the standard drug Ampicillin (MIC 250 μg/mL) tested in the same assay [1]. Five additional derivatives—8d, 8f, 8i, 8l, and 8n—each exhibited MIC values of 100 μg/mL against S. aureus, representing a 2.5-fold improvement over Ampicillin [1]. However, these derivatives were less potent than Chloramphenicol (MIC 50 μg/mL) and Ciprofloxacin (MIC 50 μg/mL) [1]. Notably, the series showed a Gram-positive selectivity profile, with poor activity observed against the Gram-negative organisms Pseudomonas aeruginosa and Escherichia coli [1].

Antibacterial Activity Staphylococcus aureus MIC Comparison

Antifungal Activity: Derivative 8a Demonstrates Superior Potency to Griseofulvin Against Candida albicans

Derivative 8a, synthesized from 2-(2-chlorophenyl)quinoline-4-carbohydrazide, exhibited an MIC of 200 μg/mL against C. albicans MTCC 227, representing a 2.5-fold improvement over the standard drug Griseofulvin (MIC 500 μg/mL) when tested in parallel [1]. However, 8a was 2-fold less active than Nystatin (MIC 100 μg/mL) [1]. Additional derivatives 8c, 8l, and 8m (MIC 250 μg/mL each) also showed potency superior to Griseofulvin [1]. Compounds 8n and 8o (MIC 200 μg/mL) displayed 50% less activity against Aspergillus niger and Aspergillus clavatus compared to both Griseofulvin and Nystatin standards [1].

Antifungal Screening Candida albicans MIC Benchmarking

Molecular Docking Validation: Derivative 8n Achieves DNA Gyrase Binding Score Approaching Ciprofloxacin

Molecular docking studies of the thiosemicarbazide derivatives against S. aureus DNA gyrase (PDB: 2XCT) revealed that derivative 8n achieved a Glide XP G-Score of −9.297 kcal/mol, approaching the score of the standard drug Ciprofloxacin (−10.082 kcal/mol) [1]. Derivatives 8k (G-Score −7.197) and 8l (G-Score −6.558) also demonstrated favorable binding interactions [1]. Against M. tuberculosis target (PDB: 2BM7), derivative 8g achieved a G-Score of −3.82 with 4.64 hydrogen bonds, compared to the standard Isoniazid (−4.385) [1]. Against P. falciparum DHFR (PDB: 4DP3), derivatives 8k (−8.895), 8l (−9.104), and 8n (−8.237) showed strong binding scores [1]. The ADME-Tox computational analysis predicted favorable oral absorption and drug-like pharmacokinetic properties for the synthesized series [1].

Molecular Docking DNA Gyrase Inhibition In Silico Screening

Commercial Availability and Purity Specifications Versus Positional Isomers

2-(2-Chlorophenyl)quinoline-4-carbohydrazide (CAS 379255-16-0) is commercially available from multiple established suppliers with documented purity specifications ranging from 95% (AKSci, CymitQuimica, CheMenu) to 97% (Leyan) . The compound is stocked and shipped from facilities in the USA and China, with same-day shipping options for in-stock orders and full quality assurance documentation including SDS and Certificate of Analysis . Santa Cruz Biotechnology offers the compound in research quantities of 1 g ($208) and 5 g ($625) under catalog numbers sc-339498 and sc-339498A, respectively . In contrast, the 3-chloro positional isomer (CAS 886628-78-0) and 4-chloro isomer (CAS 884837-13-2) are available from fewer suppliers and lack the extensive published characterization data and biological validation associated with the 2-chloro isomer .

Chemical Procurement Purity Specifications Supply Chain Comparison

Optimal Research and Industrial Application Scenarios for 2-(2-Chlorophenyl)quinoline-4-carbohydrazide (379255-16-0)


Antimalarial Lead Optimization: Thiosemicarbazide Library Synthesis from a Validated Hydrazide Precursor

Research groups pursuing novel antimalarial agents targeting P. falciparum can utilize 2-(2-chlorophenyl)quinoline-4-carbohydrazide as the hydrazide precursor for generating N-substituted hydrazinecarbothioamide libraries. As demonstrated by Patel et al. (2018), derivatives from this scaffold achieved IC₅₀ values as low as 0.11 μg/mL against P. falciparum, within 5.5-fold of Chloroquine and surpassing Quinine (0.268 μg/mL) [1]. The established synthetic protocol—condensation with diverse isothiocyanates in refluxing ethanol with catalytic acetic acid—is operationally straightforward and high-yielding [1]. The published SAR indicating that electron-withdrawing substituents enhance antimalarial potency provides a rational basis for further structural optimization [1].

Gram-Positive Antibacterial Discovery Targeting Drug-Resistant Staphylococcus aureus

The demonstrated 4-fold potency advantage of derivative 8g (MIC 62.5 μg/mL) over Ampicillin (MIC 250 μg/mL) against S. aureus MTCC 96 supports the use of this compound as a starting scaffold for anti-staphylococcal drug discovery [1]. The Gram-positive selectivity profile—with potent activity against S. aureus but poor activity against Gram-negative organisms—suggests potential for narrow-spectrum antibacterial development with reduced microbiome disruption [1]. Molecular docking validation against S. aureus DNA gyrase (PDB: 2XCT), where derivative 8n achieved a G-Score of −9.297 kcal/mol (within 92% of Ciprofloxacin), provides a target engagement hypothesis to guide structure-based optimization [1].

Multi-Target Antimicrobial Screening Libraries for Phenotypic Drug Discovery

Organizations conducting phenotypic screening across bacterial, fungal, and parasitic targets can derive value from this compound as a core scaffold for generating chemically diverse screening libraries. The Patel et al. (2018) study demonstrated that a single 19-compound library derived from this hydrazide yielded hits across four distinct biological assays: antibacterial (Gram-positive and Gram-negative), antifungal (C. albicans, A. niger, A. clavatus), antimalarial (P. falciparum), and antitubercular (M. tuberculosis H37Rv) [1]. The favorable ADME-Tox computational predictions for this series further support progression of hits from screening to lead optimization without fundamental pharmacokinetic liability [1].

Neurokinin Receptor Antagonist Development Leveraging the Quinoline-4-Carbohydrazide Pharmacophore

The quinoline-4-carboxylic acid hydrazide scaffold, of which 2-(2-chlorophenyl)quinoline-4-carbohydrazide is a specific embodiment, is claimed in patent literature as a privileged structure for neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptor antagonists with therapeutic potential in schizophrenia and other CNS disorders [1]. The patent specifically identifies 2-chlorophenyl as a preferred aryl substituent (along with 2-thienyl and cyclohexadienyl) at the quinoline 2-position, supporting the selection of this specific compound for NK receptor-targeted medicinal chemistry programs [1].

Quote Request

Request a Quote for 2-(2-Chlorophenyl)quinoline-4-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.